molecular formula C17H18Cl2N2O4S B3542871 N~2~-(2,5-dichlorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,5-dichlorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3542871
M. Wt: 417.3 g/mol
InChI Key: AJHKEFBYGGXTKY-UHFFFAOYSA-N
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Description

N~2~-(2,5-dichlorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-dichlorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 2,5-dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 5 positions.

    Introduction of the 2-methoxybenzyl group: This step involves the alkylation of the intermediate with 2-methoxybenzyl chloride under basic conditions.

    Attachment of the methylsulfonyl group: This step involves the sulfonylation of the intermediate using methylsulfonyl chloride in the presence of a base.

    Formation of the glycinamide moiety: This step involves the amidation of the intermediate with glycine or its derivatives.

Industrial Production Methods

Industrial production of N2-(2,5-dichlorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,5-dichlorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The compound can be reduced to remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents include halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide, potassium carbonate).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N~2~-(2,5-dichlorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of N2-(2,5-dichlorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N~2~-(2,5-dichlorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide can be compared with other similar compounds, such as:

    N~2~-(2,5-dichlorophenyl)-N-(2-methoxybenzyl)glycinamide: Lacks the methylsulfonyl group, which may affect its chemical properties and biological activity.

    N~2~-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycinamide: Lacks the 2-methoxybenzyl group, which may affect its solubility and reactivity.

    N~2~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide: Lacks the 2,5-dichlorophenyl group, which may affect its stability and interactions with other molecules.

The uniqueness of N2-(2,5-dichlorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,5-dichloro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O4S/c1-25-16-6-4-3-5-12(16)10-20-17(22)11-21(26(2,23)24)15-9-13(18)7-8-14(15)19/h3-9H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHKEFBYGGXTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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